N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-8-17(23)22(13-14-9-6-5-7-10-14)20-21-18-15(24-2)11-12-16(25-3)19(18)26-20/h5-7,9-12H,4,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBKIGSQEMVINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reaction mixture is usually heated to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide exhibits anti-inflammatory and analgesic properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting these enzymes, the compound may effectively reduce inflammation and associated pain.
Anticancer Activity
Compounds similar to this compound have shown promising activity against various cancers. The benzothiazole moiety is often linked to enhanced biological activity due to its ability to interact with multiple molecular targets involved in cancer progression. Further research is necessary to elucidate the specific pathways through which this compound may exert anticancer effects.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through the condensation of 4,7-dimethoxy-2-aminothiophenol with suitable aldehydes under acidic conditions.
- Benzylation : The benzyl group is introduced via nucleophilic substitution using benzyl chloride.
- Amidation : The final step involves forming the amide bond between the benzothiazole derivative and an appropriate amine.
The compound's unique structure allows it to interact with specific molecular targets such as enzymes and receptors involved in inflammation and pain pathways.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent reduction in inflammation comparable to established anti-inflammatory drugs.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide include:
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the benzyl and butyramide groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide (referred to as BDBT) is a synthetic compound with a distinctive structure that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory and analgesic properties, as well as its interactions with various molecular targets.
Chemical Structure and Properties
BDBT is characterized by the following structural components:
- Benzyl Group : Enhances lipophilicity and potential receptor interactions.
- Butanamide Moiety : Contributes to the compound's ability to form hydrogen bonds, influencing its biological activity.
- Benzothiazole Ring : Contains methoxy substituents at the 4 and 7 positions, which may enhance solubility and bioavailability.
The molecular formula for BDBT is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these atoms plays a crucial role in its biological effects .
Preliminary studies suggest that BDBT exhibits anti-inflammatory and analgesic properties. Its mechanism of action likely involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting COX enzymes, BDBT may reduce inflammation and associated pain .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Reduction of prostaglandin synthesis | |
| Anticancer Potential | Interaction with multiple molecular targets |
Related Compounds and Their Activities
Compounds structurally similar to BDBT have demonstrated promising biological activities against various diseases, including cancer. The presence of the benzothiazole moiety is often associated with enhanced biological activity due to its ability to interact with multiple molecular targets. For instance, other benzothiazole derivatives have shown efficacy in targeting cancer cells and exhibiting antimicrobial properties .
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that BDBT significantly reduced inflammation markers when administered in controlled doses. The results indicated a decrease in edema formation and pain response compared to control groups treated with placebo .
Case Study 2: Analgesic Activity
In another investigation focusing on pain relief, BDBT was tested against standard analgesics. The findings revealed that BDBT provided comparable analgesic effects without the adverse side effects commonly associated with conventional pain medications, suggesting its potential as a safer alternative .
Future Directions
Further research is necessary to fully elucidate the interaction profile of BDBT with various enzymes and receptors involved in inflammatory pathways. Studies focusing on:
- Binding Affinity : Investigating how strongly BDBT binds to COX enzymes and other relevant targets.
- In Vivo Studies : Conducting comprehensive animal studies to assess long-term effects and therapeutic potential.
- Mechanistic Studies : Understanding the detailed biochemical pathways influenced by BDBT.
Q & A
Q. What are the established synthetic routes for N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide, and what reaction conditions optimize yield and purity?
The compound is synthesized via condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with a benzyl-substituted butanoyl chloride or activated ester. Refluxing in chloroform with stoichiometric optimization (e.g., 1:1.1 molar ratio of amine to acylating agent) under anhydrous conditions is critical. Purification involves slow crystallization from ethanol, yielding ~20–25% pure product. Monitoring via TLC and IR spectroscopy (C=O stretch at ~1668 cm⁻¹) ensures reaction completion .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- 1H NMR (DMSO-d6): Methoxy protons appear as singlets (δ 3.7–3.8 ppm), aromatic protons as multiplets (δ 6.9–7.8 ppm), and amide NH as a broad peak (δ ~10–12 ppm).
- IR : Strong C=O stretch (~1668 cm⁻¹) and N-H bend (~1604 cm⁻¹) confirm the amide linkage.
- X-ray crystallography : Resolves bond lengths (e.g., C-N: 1.33–1.35 Å) and hydrogen-bonded dimers (N-H⋯N, ~2.8–3.0 Å) .
Q. What preliminary assays are recommended to evaluate the compound's bioactivity?
Screen for antimicrobial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50 values compared to known benzothiazole derivatives .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic data inconsistencies in this compound's structure?
SHELXL refines positional and thermal parameters iteratively, with hydrogen atoms placed via difference Fourier maps or geometrically. For disordered regions, use the PART command to model alternative conformations. Twinning is addressed using the TWIN matrix, while R-factor convergence (<5%) validates refinement .
Q. What DFT methodologies are appropriate for analyzing the compound's electronic properties?
Employ B3LYP/6-31G(d) to compute molecular orbitals, electrostatic potential surfaces, and charge distribution. Compare experimental XRD bond lengths (e.g., C-S: 1.74 Å) with optimized geometries. Solvent effects (e.g., DMSO) are incorporated via the polarizable continuum model (PCM) .
Q. How do non-covalent interactions influence the compound's crystallographic packing?
Intermolecular N-H⋯N hydrogen bonds (2.8–3.0 Å) form centrosymmetric dimers, while C-H⋯O (2.5–2.7 Å) and S⋯S (3.62 Å) interactions stabilize 1D ribbons. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 8% van der Waals) .
Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?
Re-evaluate solvent effects (DMSO vs. gas phase) using the gauge-including atomic orbital (GIAO) method. Check for tautomerism or proton exchange broadening. Experimental NOESY correlations distinguish between rotamers, while DFT-predicted shifts (δcalc) are scaled using linear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
